molecular formula C9H11BrN2O B13299482 5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one

5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13299482
M. Wt: 243.10 g/mol
InChI Key: IYDZNNVJCJBBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one is an organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclobutylmethyl group at the 2nd position, and a dihydropyrimidinone core structure. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one typically involves the following steps:

    Cyclobutylmethylation: The cyclobutylmethyl group can be introduced through alkylation reactions using cyclobutylmethyl halides in the presence of a suitable base.

    Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized through cyclization reactions involving appropriate precursors such as urea or thiourea derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinones, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutylmethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methyl)-3,4-dihydropyrimidin-4-one: Similar structure but with a methyl group instead of a cyclobutylmethyl group.

    5-Chloro-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of both the bromine atom and the cyclobutylmethyl group, which confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-2-(cyclobutylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H11BrN2O/c10-7-5-11-8(12-9(7)13)4-6-2-1-3-6/h5-6H,1-4H2,(H,11,12,13)

InChI Key

IYDZNNVJCJBBEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2=NC=C(C(=O)N2)Br

Origin of Product

United States

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